molecular formula C28H44O3 B11935489 1alpha,25-Dihydroxy Vitamin D2

1alpha,25-Dihydroxy Vitamin D2

Cat. No.: B11935489
M. Wt: 428.6 g/mol
InChI Key: ZGLHBRQAEXKACO-ONOYJFJOSA-N
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Description

1alpha,25-Dihydroxy Vitamin D2, also known as 1alpha,25-dihydroxyergocalciferol, is the active form of Vitamin D2. It plays a crucial role in the regulation of calcium and phosphorus metabolism in the human body. This compound is essential for maintaining bone health and has significant implications in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1alpha,25-Dihydroxy Vitamin D2 is synthesized through a series of hydroxylation reactions. Ergocalciferol (Vitamin D2) undergoes hydroxylation at the 25th position in the liver to form 25-hydroxyergocalciferol. This intermediate is then hydroxylated at the 1alpha position in the kidneys to produce 1alpha,25-dihydroxyergocalciferol .

Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quantification. The process includes immunoextraction and derivatization with specific reagents to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. These reactions are crucial for its activation and function in the body .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is 1alpha,25-dihydroxyergocalciferol, which is the biologically active form of Vitamin D2 .

Mechanism of Action

1alpha,25-Dihydroxy Vitamin D2 exerts its effects by binding to the Vitamin D receptor (VDR). This receptor-ligand complex then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate metabolism . Key molecular targets include RANKL, osteopontin, and osteocalcin, which are essential for bone mineral remodeling .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to regulate calcium and phosphate homeostasis specifically through the VDR pathway. Its distinct hydroxylation pattern differentiates it from other Vitamin D metabolites, providing specific biological functions .

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11?,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1

InChI Key

ZGLHBRQAEXKACO-ONOYJFJOSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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